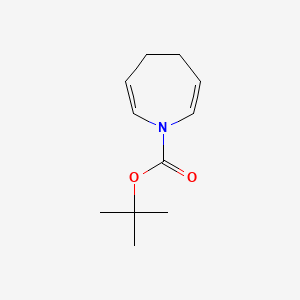

tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,5-dihydroazepine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHDGDPDIBLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a dihaloalkane, followed by cyclization and subsequent protection of the nitrogen atom with a tert-butyl group. The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups into the azepine ring.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate features a seven-membered ring structure with a nitrogen atom, which contributes to its unique reactivity and stability. The presence of the tert-butyl group enhances steric hindrance, influencing its interactions with various molecular targets.

Chemistry

This compound serves as a building block for synthesizing more complex heterocycles. Its derivatives are vital in developing new materials and specialty chemicals.

Biology

In biological research, this compound has been studied for its potential as:

- Enzyme Inhibitors : It can interact with specific enzymes, providing insights into biochemical pathways.

- Receptor Ligands : Its binding properties make it a candidate for studying receptor interactions.

Pharmaceuticals

The compound's structural features allow it to be explored as a precursor in drug development, particularly in creating novel therapeutic agents targeting various diseases.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research investigating the binding affinity of this compound to various receptors demonstrated that modifications to the tert-butyl group could enhance selectivity and potency. These findings are crucial for developing targeted therapies in pharmacology.

Mechanism of Action

The mechanism of action of tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the binding affinity and selectivity of the compound, making it a valuable tool in the study of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 2866306-99-0

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

- SMILES : O=C(N1C=CCCC=C1)OC(C)(C)C

- Supplier : Aaron Chemicals LLC (Catalog# AR02AFCV) .

This compound features a seven-membered 4,5-dihydro-1H-azepine ring with a tert-butyl carbamate protecting group. The tert-butyl group enhances steric protection, stabilizing the molecule against nucleophilic attack and oxidation. It is commonly used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Comparison with Structural Analogs

Boronate Ester Derivative

Compound : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

- CAS Number : 951259-25-9

- Molecular Formula: C₁₇H₂₈BNO₄

- Molecular Weight : 313.22 g/mol

- Key Feature : Incorporates a dioxaborolane group at position 5 of the azepine ring.

Comparison :

- Reactivity : The boron-containing substituent enables participation in Suzuki-Miyaura cross-coupling reactions, expanding its utility in C–C bond formation .

- Molecular Weight : Higher (313.22 vs. 195.26) due to the boronate ester group.

- Applications : Preferred in catalytic cycles requiring boron intermediates.

Benzo-Fused Azepine Derivative

Compound: tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

- CAS Number : 1260784-30-2

- Molecular Formula : C₁₅H₂₂N₂O₂

- Molecular Weight : 262.35 g/mol

- Key Feature: Benzene ring fused to the azepine core, with an amino group at position 6.

Comparison :

Pyrrole-Carboxylate Analog

Compound: tert-Butyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

- CAS Number: Not explicitly provided (see ).

- Molecular Formula : C₂₅H₂₈N₄O₄

- Molecular Weight : 448.52 g/mol

- Key Feature: Pyrrole ring with chiral centers (4R,5R), indole, and methoxycarbonylamino substituents.

Comparison :

- Stereochemistry : Chiral centers enable asymmetric synthesis applications (92% enantiomeric purity).

- Reactivity : Used in [3+2] cycloadditions with azoalkenes, demonstrating broader functional group tolerance compared to the parent azepine .

- Complexity : Higher molecular weight and structural complexity limit its use as a simple building block.

Biological Activity

Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure containing nitrogen. The presence of the tert-butyl group enhances its stability and influences its reactivity. This compound is often used as an intermediate in synthesizing more complex heterocycles, which are crucial in drug development.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molecular Weight | 197.25 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, it has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Study: In Vitro Anticancer Assays

In a recent study, compounds related to this compound were tested against human cancer cell lines. The results demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition of tumor growth .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to altered cellular responses that contribute to its antimicrobial and anticancer effects .

Research Findings

Several studies have investigated the biological activities of related azepine derivatives, reinforcing the potential therapeutic applications of this compound.

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.